molecular formula C15H16ClN3O4 B14933485 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B14933485
M. Wt: 337.76 g/mol
InChI Key: MZHCDVQCMMZTIC-UHFFFAOYSA-N
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Description

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a propanoyl group, linked to a glycylglycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

2-[[2-[3-(6-chloroindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16ClN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

MZHCDVQCMMZTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Cl

Origin of Product

United States

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